

AZD-7648: A Technical Guide to a Selective DNA-PK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7648 is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] By inhibiting DNA-PK, AZD-7648 prevents the repair of DSBs, which can be induced by ionizing radiation or certain chemotherapies. This leads to increased cytotoxicity in tumor cells, making AZD-7648 a promising agent for enhancing the efficacy of cancer treatments.[1][3] Furthermore, AZD-7648 has shown potential as a monotherapy in tumors with high endogenous levels of DNA damage, such as those with defects in other DNA repair pathways like ATM deficiency.[1][4] This guide provides an in-depth overview of the preclinical and clinical data on AZD-7648, its mechanism of action, and the experimental protocols used to evaluate its activity.

Mechanism of Action

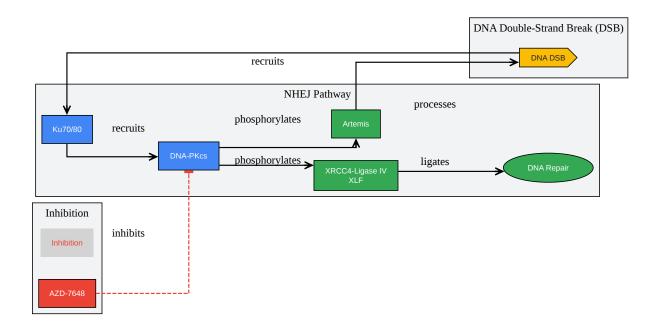
AZD-7648 selectively targets and binds to the catalytic subunit of DNA-PK, thereby inhibiting its kinase activity.[1] This inhibition disrupts the NHEJ pathway, which is essential for repairing DNA DSBs.[1][2] The accumulation of unrepaired DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[5][6] Preclinical studies have demonstrated that AZD-7648 can potentiate the effects of DNA-damaging agents such as radiation and chemotherapy, as well as PARP inhibitors like olaparib.[7] The combination of AZD-7648 with olaparib has been



shown to be particularly effective in cells with deficiencies in the ATM pathway, leading to increased genomic instability and cell death.[5][7]

Signaling Pathway and Experimental Workflow

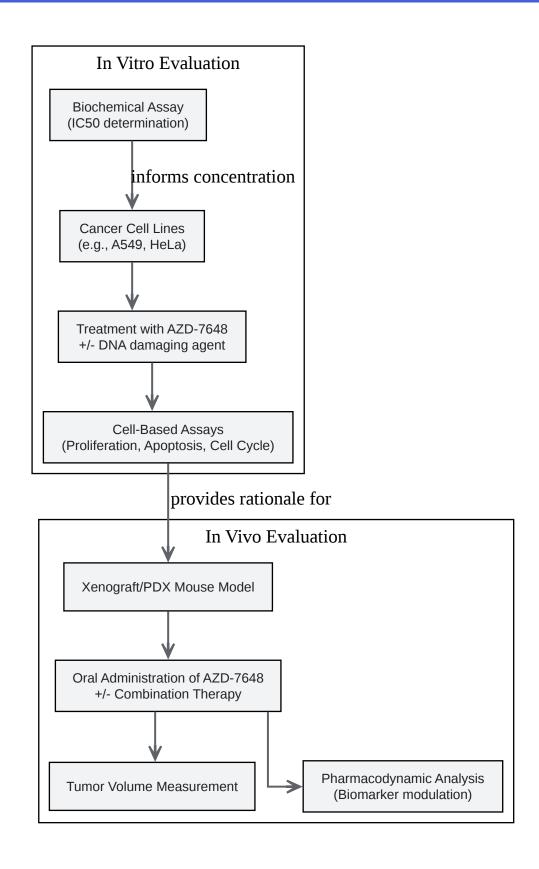
The following diagrams illustrate the DNA-PK signaling pathway and a general workflow for evaluating the efficacy of **AZD-7648**.



Click to download full resolution via product page

Caption: DNA-PK Signaling Pathway and Inhibition by AZD-7648.





Click to download full resolution via product page

Caption: General Experimental Workflow for AZD-7648 Evaluation.



Quantitative Data

The following tables summarize the key quantitative data for AZD-7648 from preclinical studies.

Table 1: In Vitro Potency and Selectivity

Parameter	Value	Cell Line/Assay	Reference
IC50 (Biochemical)	0.6 nM	Enzyme Assay	[8][9]
IC50 (Cellular, pDNA- PK)	92 nM	A549 NSCLC cells	[4][7][8]
Selectivity	>100-fold vs 396 other kinases	Kinase panel screen	[8]
Selectivity vs PI3Ky	IC50 = 1.37 μM	Biochemical Assay	[9]
Selectivity vs ATM	IC50 = 17.93 μM	Biochemical Assay	[9]
GI50 Range	1.3 - 30 μΜ	Panel of 244 cancer cell lines	[4]

Table 2: In Vitro Combination Effects



Combination Agent	Effect	Cell Line	Details	Reference
Ionizing Radiation (IR)	Radiosensitizatio n (DEF37 = 1.7 at 100 nM)	A549 cells	Colony survival assay	[10]
Ionizing Radiation (IR)	Radiosensitizatio n (DEF37 = 2.5 at 100 nM)	H1299 cells	Colony survival assay	[10]
Ionizing Radiation (IR)	4-fold increase in micronuclei, 3- fold induction of γH2AX	A549 cells	≥1 μM AZD-7648 + 2Gy IR	[8][10]
Doxorubicin	Synergistic cell growth inhibition (Synergy scores 4-35)	Ovarian and TNBC cell lines	Loewe additivity model	[10]
Olaparib	>20% greater cell growth inhibition vs monotherapy	ATM-deficient cell lines	10-12 day treatment	[7]
Olaparib	Enhanced G2/M arrest, increased micronuclei	FaDu ATM KO cells	0.6-2 μM AZD- 7648 + 1 μM olaparib	[7]

Table 3: In Vivo Efficacy (Combination Therapy)



Combination Agent	Animal Model	Dosing Regimen	Efficacy	Reference
Ionizing Radiation (IR)	H1299 NSCLC xenografts	AZD-7648 + 5x 2Gy IR	84% tumor regression	[10]
Ionizing Radiation (IR)	A549 NSCLC xenografts	AZD-7648 + 5x 2Gy IR	11% tumor regression	[10]
Pegylated Liposomal Doxorubicin (PLD)	BT474c breast cancer xenograft	37.5 mg/kg AZD- 7648 bid + 2.5 mg/kg PLD weekly	63% tumor regression	[10]
Pegylated Liposomal Doxorubicin (PLD)	TNBC PDX model	37.5 mg/kg AZD- 7648 bid + 2.5 mg/kg PLD weekly	33% tumor regression	[10]
Olaparib	FaDu ATM KO xenografts	75 mg/kg AZD- 7648 bid + 100 mg/kg olaparib qd	Complete regressions after 70 days	[7]
Olaparib	FaDu WT xenografts	75 mg/kg AZD- 7648 bid + 100 mg/kg olaparib qd	~60% tumor growth inhibition	[7]
Olaparib	PDX models (breast, lung, ovarian, head & neck)	75 mg/kg AZD- 7648 bid + 100 mg/kg olaparib qd	50-100% tumor growth inhibition in 13 models, regression in 5 models	[7]

Table 4: Clinical Trial Data (Phase I/IIa, NCT03907969)



Treatment Arm	Patient Population	Key Findings	Reference
AZD-7648 Monotherapy	14 patients with advanced cancer	Doses from 5 mg QD to 160 mg BID. Most frequent adverse events were gastrointestinal disorders (64.3%). One dose-limiting toxicity (DLT) at 160 mg BID. No objective responses observed.	[11][12][13]
AZD-7648 + PLD	16 patients with advanced cancer	Maximum dose was 40 mg QD AZD-7648 (days 1-7) + PLD every 28 days. High rates of gastrointestinal disorders (81.3%) and anemia (68.8%). Three DLTs. One partial response. Study terminated early due to toxicity.	[11][12][13]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

DNA-PK Kinase Activity Assay (Biochemical IC50)

This assay quantifies the ability of **AZD-7648** to inhibit the enzymatic activity of purified DNA-PKcs.

 Reaction Mixture: Prepare a reaction buffer containing ATP, a specific peptide substrate for DNA-PK, and purified DNA-PKcs enzyme.



- Inhibitor Addition: Add varying concentrations of AZD-7648 to the reaction mixture. A DMSO control is used as a reference.
- Initiation and Incubation: Initiate the kinase reaction by adding the substrate or ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
- Termination: Stop the reaction using a suitable reagent (e.g., EDTA).
- Detection: Quantify the phosphorylated substrate. This is often done using methods like
 ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular pDNA-PK (S2056) Inhibition Assay (Cellular IC50)

This assay measures the inhibition of DNA-PK autophosphorylation in a cellular context.

- Cell Culture: Plate cells (e.g., A549) and allow them to adhere overnight.
- Treatment: Treat the cells with a range of AZD-7648 concentrations for a specified time (e.g., 1 hour).[8]
- Induction of DNA Damage: Induce DNA double-strand breaks, typically by exposing the cells to ionizing radiation (e.g., 2 Gy).[8]
- Lysis: Harvest and lyse the cells to extract proteins.
- Quantification: Measure the levels of phosphorylated DNA-PK at serine 2056 (pS2056) and total DNA-PK using an immunoassay method like Western blotting or an ELISA-based assay.
- Data Analysis: Normalize the pS2056 signal to the total DNA-PK signal. Calculate the
 percentage of inhibition relative to the irradiated control without the inhibitor. Determine the
 IC50 from the dose-response curve.



Colony Formation (Clonogenic) Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment.

- Cell Seeding: Seed a low number of cells (e.g., 300-2400 cells) into culture plates.[3]
- Treatment: Treat the cells with the desired concentration of **AZD-7648** for a set duration (e.g., 24 hours).[3]
- Combination Treatment: If applicable, expose the cells to a second agent, such as ionizing radiation.
- Incubation: Remove the drug-containing medium, replace it with fresh medium, and incubate for an extended period (e.g., 10-14 days) to allow for colony formation.
- Staining and Counting: Fix and stain the colonies with a dye like crystal violet. Count the number of colonies containing at least 50 cells.
- Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group. The Dose Enhancement Factor (DEF) can be calculated to quantify radiosensitization.[10][14]

In Vivo Tumor Xenograft Study

This protocol outlines the evaluation of AZD-7648's anti-tumor efficacy in a mouse model.

- Animal Model: Use immunocompromised mice (e.g., SCID or nude mice) for xenograft or patient-derived xenograft (PDX) models.[8]
- Tumor Implantation: Subcutaneously implant cancer cells or tumor fragments into the flanks of the mice.
- Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 200-300 mm³), randomize the mice into different treatment groups.
- Dosing: Administer AZD-7648, typically via oral gavage (p.o.), at specified doses and schedules (e.g., 75 mg/kg twice daily).[7][8] Combination agents (e.g., olaparib, PLD, or radiation) are administered according to their respective protocols.



- Monitoring: Measure tumor volumes periodically (e.g., twice weekly) using calipers. Monitor
 the body weight and overall health of the animals.
- Pharmacodynamic Analysis: At the end of the study or at specific time points, collect tumor and plasma samples to analyze biomarkers of target engagement (e.g., pDNA-PK, γH2AX) and drug concentration.[4][15]
- Data Analysis: Plot mean tumor volume over time for each group. Statistical analyses are performed to compare the efficacy between treatment groups.

Conclusion

AZD-7648 is a potent and selective DNA-PK inhibitor with a well-defined mechanism of action. Preclinical data strongly support its role as a sensitizer for radiation and chemotherapy, as well as in combination with PARP inhibitors, particularly in tumors with underlying DNA repair deficiencies. While early clinical data in combination with PLD showed toxicity concerns, the rationale for its use in combination with other DNA-damaging agents and as a monotherapy in specific patient populations remains compelling.[11][13][16] Further clinical investigation is warranted to determine the optimal therapeutic window and patient selection strategies for this promising agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Facebook [cancer.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]



- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. The DNA-PK inhibitor AZD7648 alone or combined with pegylated liposomal doxorubicin in patients with advanced cancer: results of a first-in-human Phase I/IIa study PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [AZD-7648: A Technical Guide to a Selective DNA-PK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b605776#azd-7648-as-a-selective-dna-pk-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com